molecular formula C19H18FN3O4 B13574149 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one

1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one

Katalognummer: B13574149
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: NDRPFMSUYQAUFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring, a nitrobenzoyl moiety, and a piperazine ring

Vorbereitungsmethoden

The synthesis of 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzoyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Piperazine Coupling: Formation of the piperazine ring and its subsequent attachment to the benzoyl ring.

    Final Assembly: Coupling of the fluoro-substituted aromatic ring with the piperazine-benzoyl intermediate under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The piperazine ring can be further functionalized through coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play crucial roles in binding affinity and specificity, while the piperazine ring enhances solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one include:

    1-{3-Fluoro-4-[4-(3-aminobenzoyl)piperazin-1-yl]phenyl}ethan-1-one: Differing by the presence of an amino group instead of a nitro group, which affects its reactivity and biological activity.

    1-{3-Fluoro-4-[4-(3-methylbenzoyl)piperazin-1-yl]phenyl}ethan-1-one: Featuring a methyl group, which influences its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C19H18FN3O4

Molekulargewicht

371.4 g/mol

IUPAC-Name

1-[3-fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C19H18FN3O4/c1-13(24)14-5-6-18(17(20)12-14)21-7-9-22(10-8-21)19(25)15-3-2-4-16(11-15)23(26)27/h2-6,11-12H,7-10H2,1H3

InChI-Schlüssel

NDRPFMSUYQAUFK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.